(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
CAS No. |
851403-57-1 |
|---|---|
Molecular Formula |
C24H26N2O6 |
Molecular Weight |
438.48 |
IUPAC Name |
(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H26N2O6/c1-29-18-8-9-20(31-3)23-17(18)14-16(24(28)26-23)11-12-25-22(27)10-6-15-5-7-19(30-2)21(13-15)32-4/h5-10,13-14H,11-12H2,1-4H3,(H,25,27)(H,26,28)/b10-6- |
InChI Key |
XWYMNUAOROPDLE-POHAHGRESA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O6 |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 851403-58-2 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Quinoline Core : Utilizing a Pfitzinger reaction where isatin derivatives react with aromatic aldehydes.
- Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate.
- Attachment of the Ethyl Chain : Alkylation reactions with ethyl halides to introduce the ethyl group onto the quinoline structure.
Anticancer Properties
Research indicates that compounds containing quinoline and acrylamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines by modulating cell cycle progression and inhibiting proliferation . The specific compound in discussion has been evaluated for its ability to inhibit tumor growth in preclinical models, showing promising results.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may act on receptors related to apoptosis and cell survival pathways.
- Signal Transduction Pathways : The compound potentially modulates signaling pathways that regulate cell proliferation and differentiation.
Case Studies
Several studies have evaluated the biological activity of similar compounds or derivatives:
- Study on Quinoline Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of quinoline derivatives for their anticancer activity. The findings suggested that modifications to the core structure significantly enhanced biological efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzamide derivatives, indicating that structural variations could lead to improved activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Acrylamide Derivatives
- Structure: (Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide.
- Key Differences: Lacks the quinoline core but shares an acrylamide backbone with a substituted phenyl group. The presence of a p-tolyl group instead of dimethoxyphenyl reduces polarity.
- Synthesis : Prepared via oxazolone intermediates, contrasting with the target compound’s likely use of direct acrylamide coupling .
- Structure: (E)-3-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenyl)-N-hydroxyacrylamide.
- Key Differences : Features a hydroxamic acid group (N-hydroxy) instead of a simple acrylamide, enhancing metal-binding capacity for HDAC inhibition. The (E)-isomer configuration may reduce steric hindrance compared to the (Z)-form in the target compound .
Table 1: Structural and Functional Comparison
Antioxidant and Anti-inflammatory Acrylamides
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ():
- Structural Contrast: Incorporates a thiophene ring and cyano group, absent in the target compound.
- Bioactivity : Exhibits potent antioxidant (IC~50~ = 12–18 µM in DPPH assay) and anti-inflammatory effects (65% edema inhibition at 50 mg/kg), suggesting that methoxy groups in the target compound may similarly enhance radical-scavenging capacity .
Research Implications and Gaps
- Therapeutic Potential: The quinoline-acrylamide hybrid structure positions the target compound as a candidate for ferroptosis induction in cancers like OSCC, where selective cytotoxicity is critical () .
- Synthetic Challenges : Isomer purity and yield optimization remain hurdles, as seen in ’s reliance on phase-transfer catalysts .
- Biological Evaluation : Further studies are needed to compare the target compound’s HDAC inhibition or antioxidant activity with analogs like 12a or ’s derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
